molecular formula C8H4ClFN2O B12312056 7-chloro-8-fluoro-8H-quinazolin-4-one

7-chloro-8-fluoro-8H-quinazolin-4-one

Cat. No.: B12312056
M. Wt: 198.58 g/mol
InChI Key: SZBNQZRWSHMICG-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoro-8H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure enhances its chemical reactivity and potential biological applications.

Synthetic Routes and Reaction Conditions:

    Transition-Metal-Free Route: One efficient method involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Visible Light-Induced Condensation Cyclization: Another green and efficient method uses visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions.

Types of Reactions:

    Oxidation: Quinazolinones can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or TBHP.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated quinazolinones can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, TBHP.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-Chloro-8-fluoro-8H-quinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-8-fluoro-8H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, certain quinazolinone derivatives have been shown to inhibit biofilm formation in bacteria by targeting quorum sensing systems . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-8-fluoro-8H-quinazolin-4-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activities. These substitutions can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

7-chloro-8-fluoro-8H-quinazolin-4-one

InChI

InChI=1S/C8H4ClFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3,6H

InChI Key

SZBNQZRWSHMICG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C2=NC=NC(=O)C2=C1)F)Cl

Origin of Product

United States

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